N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide
Description
N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHYLPHENYL)ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiazole ring, makes it a promising candidate for various biological activities.
Properties
Molecular Formula |
C21H18FN5O2S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C21H18FN5O2S/c1-13-6-2-5-9-17(13)24-20(29)19(28)23-11-10-14-12-30-21-25-18(26-27(14)21)15-7-3-4-8-16(15)22/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) |
InChI Key |
GIGOXHDPHFHGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHYLPHENYL)ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the triazolothiazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluorophenylhydrazine with carbon disulfide and potassium hydroxide can yield the intermediate triazole-thione, which can then be further reacted with ethyl bromoacetate to form the triazolothiazole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of carbonic anhydrase, cholinesterase, or other enzymes involved in critical biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolothiazole core and exhibit comparable biological activities.
Triazolo[4,3-a]pyrazine Derivatives: These compounds also contain a triazole ring fused with another heterocycle and have been studied for their antibacterial properties.
Uniqueness
N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHYLPHENYL)ETHANEDIAMIDE is unique due to its specific substitution pattern and the presence of both fluorophenyl and methylphenyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
